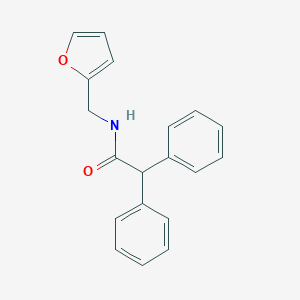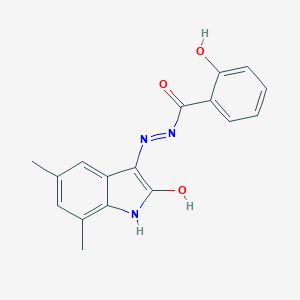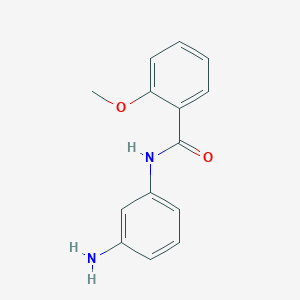
N-(3-Aminophenyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo[a,e]cycloocten-5,11-imine-2,9-diol, 5,6,11,12-tetrahydro-3,8-dimethoxy-13-methyl- is a natural product found in Argemone hispida, Fumaria indica, and other organisms with data available.
Applications De Recherche Scientifique
Molecular Structure and Intermolecular Interactions
N-(3-Aminophenyl)-2-methoxybenzamide has been studied for its molecular structure and the influence of intermolecular interactions. Research by Karabulut et al. (2014) focused on the compound's crystal structure, revealing that crystal packing and dimerization impact the dihedral angles and the rotational conformation of aromatic rings, albeit minorly affecting bond lengths and angles (Karabulut et al., 2014).
Antioxidant Activity
Amino-substituted benzamide derivatives, including this compound, have been identified as potential antioxidants. Jovanović et al. (2020) explored their electrochemical oxidation mechanisms, which are integral to understanding their free radical scavenging activity. The study found that the primary amino group is the main electroactive centre, undergoing a complex, pH-dependent oxidation process (Jovanović et al., 2020).
Antiviral Activity
N-Phenylbenzamide derivatives, closely related to this compound, have demonstrated antiviral activities. Ji et al. (2013) synthesized a series of these derivatives and tested them against Enterovirus 71, identifying several compounds with potent anti-EV 71 activities at low micromolar concentrations (Ji et al., 2013).
Bacterial Cell Division Inhibition
Research has shown that benzamide derivatives, including 3-Methoxybenzamide, can inhibit bacterial cell division. Ohashi et al. (1999) discovered that 3-Methoxybenzamide, inhibits cell division in Bacillus subtilis, leading to filamentation and eventually lysis of cells. This indicates the compound's potential as an antibacterial agent (Ohashi et al., 1999).
Synthesis of Antistaphylococcal Compounds
Haydon et al. (2010) explored the synthesis and characterization of potent inhibitors of the bacterial cell division protein FtsZ, including 3-Methoxybenzamide derivatives. These compounds were identified as potent antistaphylococcal compounds with improved pharmaceutical properties, suggesting their use in antibacterial therapies (Haydon et al., 2010).
Mécanisme D'action
Target of Action
Similar compounds have been shown to target enzymes like fructose-1,6-bisphosphatase 1 . This enzyme plays a crucial role in gluconeogenesis, a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates.
Mode of Action
These interactions can lead to changes in the conformation and activity of the target enzyme, thereby affecting the biochemical pathways in which the enzyme is involved .
Biochemical Pathways
By interacting with this enzyme, the compound could potentially influence the balance between glucose production and utilization, thereby affecting energy metabolism in cells .
Result of Action
Based on its potential target, it could influence cellular energy metabolism by modulating the activity of key enzymes in gluconeogenesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other interacting molecules can affect the compound’s stability and its interaction with its target .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-Aminophenyl)-2-methoxybenzamide involves the reaction of 3-nitroaniline with 2-methoxybenzoyl chloride to form N-(3-nitrophenyl)-2-methoxybenzamide, which is then reduced to N-(3-aminophenyl)-2-methoxybenzamide.", "Starting Materials": [ "3-nitroaniline", "2-methoxybenzoyl chloride", "Sodium borohydride", "Acetic acid", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 3-nitroaniline in acetic acid and add 2-methoxybenzoyl chloride dropwise with stirring.", "Step 2: Heat the reaction mixture at 80°C for 2 hours.", "Step 3: Cool the reaction mixture and filter the product, N-(3-nitrophenyl)-2-methoxybenzamide.", "Step 4: Dissolve N-(3-nitrophenyl)-2-methoxybenzamide in methanol and add sodium borohydride.", "Step 5: Stir the reaction mixture at room temperature for 2 hours.", "Step 6: Quench the reaction with water and extract the product with diethyl ether.", "Step 7: Dry the organic layer with anhydrous sodium sulfate and filter.", "Step 8: Evaporate the solvent to obtain N-(3-aminophenyl)-2-methoxybenzamide as a solid." ] } | |
Numéro CAS |
301207-46-5 |
Formule moléculaire |
C19H21NO4 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
5,12-dimethoxy-17-methyl-17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene-4,13-diol |
InChI |
InChI=1S/C19H21NO4/c1-20-14-4-10-6-16(21)19(24-3)9-13(10)15(20)5-11-7-18(23-2)17(22)8-12(11)14/h6-9,14-15,21-22H,4-5H2,1-3H3 |
Clé InChI |
JLYWCHLTLCGOMW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N |
SMILES canonique |
CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)O)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B390413.png)
![N'-[(1E)-3-phenylpropylidene]furan-2-carbohydrazide](/img/structure/B390414.png)
![4,4',4'',4'''-[Cyclohexane-1,1,4,4-tetrayltetrakis(benzene-4,1-diyloxy)]tetrabenzene-1,2-dicarbonitrile](/img/structure/B390415.png)
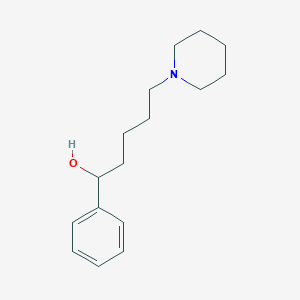
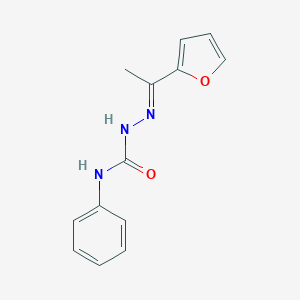
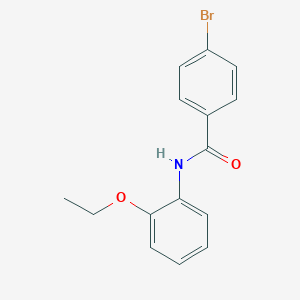
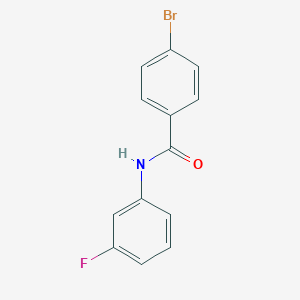
![2-[3-(Dimethylamino)-2-propenylidene]-1,3-cyclohexanedione](/img/structure/B390421.png)
![4,4'-Bis{[(3-ethylanilino)carbonyl]amino}-3,3'-dimethoxy-1,1'-biphenyl](/img/structure/B390424.png)
![isopentyl 3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylate](/img/structure/B390425.png)
![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-[5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]heptanamide](/img/structure/B390427.png)
